N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide: is a synthetic organic compound that features a unique combination of a thiophene ring, a triazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated triazole intermediate.
Formation of the Furan Carboxamide: The furan ring can be synthesized via a Vilsmeier-Haack reaction, followed by amidation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and furan rings can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, borane
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring, epoxides from the furan ring
Reduction: Amines from the carboxamide group
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring, in particular, is known to enhance the biological activity of compounds, making it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and furan rings.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and furan rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-carboxamide
- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is unique due to the combination of the thiophene, triazole, and furan rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the furan ring can enhance the compound’s ability to interact with certain biological targets, making it a more potent bioactive molecule.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-12(9-3-4-18-8-9)13-6-10-7-16(15-14-10)11-2-1-5-19-11/h1-5,7-8H,6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWBOVDZADIQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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